Titanium diethyldithiocarbamate

Description

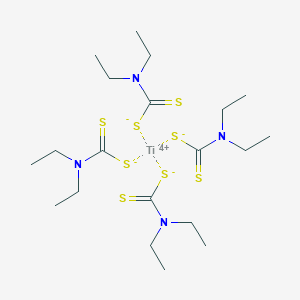

Structure

3D Structure of Parent

Properties

CAS No. |

12367-51-0 |

|---|---|

Molecular Formula |

C20H40N4S8Ti |

Molecular Weight |

641.0 g/mol |

IUPAC Name |

N,N-diethylcarbamodithioate;titanium(4+) |

InChI |

InChI=1S/4C5H11NS2.Ti/c4*1-3-6(4-2)5(7)8;/h4*3-4H2,1-2H3,(H,7,8);/q;;;;+4/p-4 |

InChI Key |

LFQXBAMBISRCSO-UHFFFAOYSA-J |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ti+4] |

Synonyms |

TITANIUM DIETHYLDITHIOCARBAMATE |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Diethyldithiocarbamate Complexes

Salt Metathesis Reactions

Salt metathesis, or double displacement, is a fundamental and widely used method for forming titanium dithiocarbamate (B8719985) complexes. This approach involves the reaction of a titanium halide with a salt of diethyldithiocarbamic acid, typically an alkali metal salt like sodium diethyldithiocarbamate (B1195824).

Reactions with Titanium Halides

The reaction between a suitable titanium halide and a dithiocarbamate salt is a common route for synthesis. For instance, titanium(IV) dithiocarbamates were synthesized as early as 1934 by reacting titanium tetrachloride with dithiocarbamic acids. researchgate.net Similarly, titanium(III) complexes can be prepared from titanium(III) halides. The reaction of bis(cyclopentadienyl)titanium(III) chloride with sodium N,N-dialkyldithiocarbamates under an inert atmosphere yields the corresponding bright green, air-sensitive bis(cyclopentadienyl)titanium(III) dithiocarbamate complexes. researchgate.netresearchgate.net

The general reaction can be represented as: TiClₓ + y Na[S₂CNR₂] → Ti(S₂CNR₂)ₙClₓ₋ₙ + y NaCl

The stoichiometry of the reactants is critical in determining the final product, allowing for the isolation of complexes with a varying number of dithiocarbamate ligands.

Preparation of Mono-, Bis-, Tris-, and Tetrakis-Dithiocarbamato Derivatives of Titanium(IV)

By carefully controlling the stoichiometric ratio of the titanium(IV) halide precursor to the dithiocarbamate salt, it is possible to synthesize a range of titanium(IV) dithiocarbamate derivatives. These include mono-, bis-, tris-, and the fully substituted tetrakis-dithiocarbamato complexes.

For example, the reaction of titanium tetrachloride (TiCl₄) with one, two, three, or four equivalents of sodium diethyldithiocarbamate leads to the stepwise substitution of chloride ions. The tetrakis(dithiocarbamato)titanium(IV) complexes, with the general formula Ti[S₂CNR₂]₄, are formed when a 1:4 molar ratio of titanium tetrachloride to dithiocarbamate is used. researchgate.net

| Derivative | General Formula | Precursor Ratio (TiCl₄ : NaS₂CNR₂) |

| Monokis | Ti(S₂CNR₂)Cl₃ | 1 : 1 |

| Bis | Ti(S₂CNR₂)₂Cl₂ | 1 : 2 |

| Tris | Ti(S₂CNR₂)₃Cl | 1 : 3 |

| Tetrakis | Ti(S₂CNR₂)₄ | 1 : 4 |

Synthesis of Titanium(III) Tris N,N-Dialkyldithiocarbamates

Dithiocarbamates of titanium(III) were historically unknown until they were successfully prepared from bis(cyclopentadienyl)titanium(III) chloride and the sodium salt of the corresponding dithiocarbamate. researchgate.net These reactions are conducted in an air-free aqueous solution under an argon atmosphere. The resulting products precipitate as green, air-sensitive solids. researchgate.net

These complexes are paramagnetic, consistent with the d¹ configuration of Ti(III), having one unpaired electron per titanium atom. researchgate.net Spectroscopic and magnetic data support a formulation as monomeric, symmetrical bidentate chelate complexes. researchgate.netresearchgate.net

| Compound | R Group | Color | "Thioureide" band (cm⁻¹) | µeff (B.M.) |

| (π-C₅H₅)₂TiS₂CN(C₂H₅)₂ | Ethyl | Green | 1500 | 1.69 |

| (π-C₅H₅)₂TiS₂CN(n-C₃H₇)₂ | n-Propyl | Green | 1500 | 1.71 |

| (π-C₅H₅)₂TiS₂CN(n-C₄H₉)₂ | n-Butyl | Green | 1495 | 1.72 |

Data sourced from ResearchGate. researchgate.net

Ligand Insertion Reactions

An alternative synthetic route involves the insertion of a small molecule into a metal-ligand bond. This method avoids the formation of salt byproducts.

Carbon Disulfide Insertion into Titanium-Amido Bonds

The insertion of carbon disulfide (CS₂) into a titanium-nitrogen bond of a titanium amide complex is an elegant method for synthesizing titanium dithiocarbamates. This reaction was notably used to prepare several titanium(IV) dithiocarbamate complexes of the type Ti(S₂CNR₂)₄ by the direct reaction of tetrakis(dialkylamido)titanium(IV), Ti(NR₂)₄, with carbon disulfide. researchgate.net

The reaction proceeds via the insertion of the C=S double bond of carbon disulfide into the Ti-N bond, directly forming the dithiocarbamate ligand which remains coordinated to the titanium center.

Ti(NR₂)₄ + 4 CS₂ → Ti(S₂CNR₂)₄

This method is advantageous as it is an atom-economical reaction that does not produce a salt byproduct, simplifying product purification.

Oxidative Addition Routes

Oxidative addition reactions provide a pathway to increase both the oxidation state and the coordination number of the titanium center. This route involves the reaction of a lower-valent titanium complex with a molecule that cleaves and adds to the metal.

A key example of this synthetic strategy is the oxidation of monocyclopentadienyltitanium(III) halides (CpTiX₂, where X = Cl or Br) by thiuram disulfides [R₂NC(S)S-SC(S)NR₂]. researchgate.net In this reaction, the disulfide bond of the thiuram disulfide is cleaved, and the resulting dithiocarbamate fragments add to the titanium center. This process oxidizes titanium(III) to titanium(IV) and results in the formation of monomeric dithiocarbamate complexes, CpTi(S₂CNR₂)X₂, which feature a five-coordinate titanium atom. researchgate.net

| Titanium(III) Reactant | Oxidizing Agent | Titanium(IV) Product |

| CpTiCl₂ | (C₂H₅)₂NC(S)S-SC(S)N(C₂H₅)₂ | CpTi(S₂CN(C₂H₅)₂)Cl₂ |

| CpTiBr₂ | (CH₃)₂NC(S)S-SC(S)N(CH₃)₂ | CpTi(S₂CN(CH₃)₂)Br₂ |

This table illustrates the oxidative addition process where Cp = Cyclopentadienyl. researchgate.net

Reactions Involving Thiuram Disulfides

Research into the reactions of titanium(IV) chloride (TiCl₄) with tetra-alkylthiuram disulfides has elucidated a pathway for the synthesis of titanium dithiocarbamate complexes. When titanium(IV) chloride is reacted with a tetra-alkylthiuram disulfide, such as tetraethylthiuram disulfide ((Et₂NCS₂)₂), in a suitable organic solvent, a reaction ensues where the disulfide bond is cleaved.

The reaction mechanism is proposed to involve the reduction of titanium(IV) to titanium(III) and the concurrent cleavage of the S-S bond of the thiuram disulfide. This process results in the formation of a diethyldithiocarbamate radical (Et₂NCS₂•) and a titanium(III) species. The subsequent reaction between these intermediates leads to the formation of titanium(III) dithiocarbamate complexes.

In a typical reaction carried out in benzene (B151609), the interaction between titanium(IV) chloride and tetraethylthiuram disulfide yields a complex mixture from which solid products can be isolated. Detailed studies have shown that the stoichiometry of the reactants significantly influences the composition of the final products. For instance, reacting TiCl₄ and (Et₂NCS₂)₂ in a 1:1 molar ratio produces a different outcome compared to a 1:2 or 1:3 molar ratio.

The primary product isolated from these reactions is often a chloro-dithiocarbamato-titanium complex. For example, the reaction between one mole of titanium(IV) chloride and two moles of tetraethylthiuram disulfide can yield dichlorobis(diethyldithiocarbamato)titanium(IV), [TiCl₂(S₂CNEt₂)₂]. This occurs via an oxidative addition pathway where the titanium center formally inserts into the S-S bond, although the detailed mechanism involves redox steps.

Further reaction or variation of the stoichiometry can lead to the substitution of more chloride ions, resulting in complexes such as trichlorido(diethyldithiocarbamato)titanium(IV), [TiCl₃(S₂CNEt₂)], or, with an excess of the thiuram disulfide, potentially leading to tris(diethyldithiocarbamato)titanium(IV), [Ti(S₂CNEt₂)₃], although the isolation of the latter via this specific route can be challenging due to the complex redox chemistry involved.

The reaction is sensitive to the solvent used, with non-coordinating solvents like benzene or carbon tetrachloride being common choices to prevent solvent coordination to the titanium center, which could compete with the dithiocarbamate ligands.

The following table summarizes the key findings from the reaction between titanium(IV) chloride and tetraethylthiuram disulfide.

| Reactant 1 | Reactant 2 | Molar Ratio (Ti:Disulfide) | Solvent | Product(s) | Observations |

| Titanium(IV) chloride (TiCl₄) | Tetraethylthiuram disulfide ((Et₂NCS₂)₂) | 1:1 | Benzene | [TiCl₃(S₂CNEt₂)] | Formation of a solid product. |

| Titanium(IV) chloride (TiCl₄) | Tetraethylthiuram disulfide ((Et₂NCS₂)₂) | 1:2 | Benzene | [TiCl₂(S₂CNEt₂)₂] | Major product is the dichlorido complex. |

| Titanium(IV) chloride (TiCl₄) | Tetraethylthiuram disulfide ((Et₂NCS₂)₂) | 1:3 | Benzene | Mixture including [TiCl(S₂CNEt₂)₃] | Complex mixture, potential for trisubstituted product. |

Coordination Chemistry and Structural Elucidation of Titanium Diethyldithiocarbamate Complexes

Ligand Binding Modes and Geometries

The diethyldithiocarbamate (B1195824) ligand is highly versatile, capable of coordinating to a metal center in several ways. nih.gov These coordination modes are fundamental to the resulting complex's geometry, stability, and reactivity. The primary binding modes observed in titanium diethyldithiocarbamate chemistry are bidentate chelation and, less commonly, monodentate coordination, which can lead to the formation of both monomeric and polymeric structures. researchgate.netsysrevpharm.org

The most prevalent coordination mode for the diethyldithiocarbamate ligand in titanium complexes is as a bidentate chelate, where both sulfur atoms bind to the titanium center. researchgate.net This forms a stable four-membered chelate ring. This bidentate nature allows for the formation of complexes with high coordination numbers. For instance, in complexes of the type Ti(S₂CNR₂)nCl₄-n (where R = alkyl), the dithiocarbamate (B8719985) ligands are all bidentate, leading to coordination numbers of 6, 7, and 8 for n = 2, 3, and 4, respectively. researchgate.net

A prominent example is the eight-coordinate complex, tetrakis(N,N-diethyldithiocarbamato)titanium(IV), Ti(S₂CNEt₂)₄. rsc.org X-ray crystallography studies have confirmed that the titanium atom is coordinated to the eight sulfur atoms of the four bidentate diethyldithiocarbamate ligands. rsc.org The coordination geometry is best described as a dodecahedron. rsc.orgrsc.org

Seven-coordinate geometries are also common, particularly in tris-dithiocarbamato complexes. In compounds like chlorotris(N,N-diethyldithiocarbamato)titanium(IV), the molecule adopts a pentagonal bipyramidal structure. researchgate.net Similarly, alkoxide complexes such as isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV) also feature seven-coordinate titanium, with crystallographic studies showing two distinct dithiocarbamate coordination environments within the same molecule. acs.orgnih.gov Bidentate chelation is also established for titanium in a lower oxidation state, as seen in the bright green, paramagnetic bis(cyclopentadienyl)titanium(III) dithiocarbamate complexes, which are monomeric with symmetrically bound bidentate ligands. researchgate.net

While bidentate chelation is dominant, monodentate coordination, where only one sulfur atom of the dithiocarbamate ligand binds to the metal, is another possibility in the broader scope of dithiocarbamate chemistry. nih.govresearchgate.net This binding mode is generally less favored due to the stability of the chelate ring but can occur under specific steric or electronic circumstances. In some transition metal complexes, such as those involving technetium or rhenium for radiopharmaceutical applications, dithiocarbamate ligands have been utilized in a monodentate fashion as part of a more complex coordination sphere. nih.gov For this compound specifically, this mode is less common but represents a potential coordination pathway that can influence the structural diversity of its complexes.

The ability of ligands to bridge metal centers can lead to the formation of polymeric coordination polymers. While diethyldithiocarbamate itself can act as a bridging ligand, often connecting metal centers through one or both sulfur atoms, halogen bridging is also a significant factor in the structural chemistry of titanium. Dimeric Ti(III) complexes supported by guanidinate ligands have been synthesized that feature two titanium centers linked by bridging chloride ligands. mdpi.com In these structures, the titanium atoms exhibit a distorted trigonal bipyramidal geometry, and the long distance between the titanium centers (3.127 Å) indicates the absence of a direct metal-metal bond. mdpi.com This demonstrates the capacity for halogen atoms to facilitate the formation of multinuclear titanium assemblies. The tendency of dithiocarbamate complexes to form polymeric chains is also seen in related compounds, such as barium dithiocarbamates, which crystallize as one-dimensional coordination polymers. nsf.gov

Oxidation States and Electronic Configurations of Titanium

Titanium typically exists in the +2, +3, and +4 oxidation states. docbrown.info The diethyldithiocarbamate ligand is particularly effective at forming stable complexes with titanium in its higher oxidation states, Ti(IV) and Ti(III).

Dithiocarbamate ligands are highly versatile monoanionic chelators that can stabilize metals in a wide range of oxidation states. nih.gov This stabilizing effect is attributed to the ligand's electronic flexibility, specifically the resonance between the soft dithiocarbamate form (=N⁺-CS₂⁻) and the hard thioureide form (-N=C(S⁻)₂). nih.gov This allows the ligand to effectively bind to both hard and soft metal centers and accommodate changes in the metal's electron density.

Titanium(IV): The +4 oxidation state (d⁰ electronic configuration) is the most common and stable for titanium. Dithiocarbamate ligands readily form stable, often coordinatively saturated, complexes with Ti(IV). Examples include the previously mentioned eight-coordinate Ti(S₂CNEt₂)₄ and seven-coordinate Ti(OR)(S₂CNEt₂)₃. rsc.orgacs.org The stability of these Ti(IV) complexes is crucial, as many other Ti(IV) compounds are prone to rapid hydrolysis in aqueous environments. nih.gov

Titanium(III): The +3 oxidation state (d¹ electronic configuration) is also accessible and can be stabilized by dithiocarbamate ligands. These complexes are typically paramagnetic, possessing one unpaired electron per titanium atom. researchgate.net The synthesis of bis(cyclopentadienyl)titanium(III) dialkyldithiocarbamates from Cp₂TiCl demonstrates the stabilization of this oxidation state. researchgate.net Electrochemical studies on Ti(IV) dithiocarbamate alkoxide complexes show reversible reduction peaks assigned to the Ti(IV)/Ti(III) couple, quantifying the accessibility of the +3 state. acs.orgnih.gov

Structural Diversity of Titanium Dithiocarbamate Compounds

The combination of variable ligand binding modes, different oxidation states for the central titanium atom, and the inclusion of various co-ligands results in significant structural diversity for this compound compounds. The coordination number of titanium in these complexes can range from five to eight, adopting several distinct geometries.

The table below summarizes the structural diversity observed in titanium dithiocarbamate and related complexes.

| Complex Type | Example Formula | Ti Oxidation State | Coordination Number | Geometry | Reference(s) |

| Monomeric Dichloro | Ti(S₂CNR₂)₂Cl₂ | +4 | 6 | Octahedral (distorted) | researchgate.net |

| Monomeric Monochloro | Ti(S₂CNR₂)₃Cl | +4 | 7 | Pentagonal Bipyramidal | researchgate.net |

| Monomeric Alkoxide | Ti(OR)(S₂CNEt₂)₃ | +4 | 7 | Pentagonal Bipyramidal | acs.org, nih.gov |

| Monomeric Tetrakis | Ti(S₂CNEt₂)₄ | +4 | 8 | Dodecahedral | rsc.org, rsc.org |

| Monomeric Cp | (Cp)₂Ti(S₂CNR₂) | +3 | 5 | - | researchgate.net |

| Dimeric Halogen-Bridged | [Ti(guanidinate)Cl(µ-Cl)]₂ | +3 | 5 | Trigonal Bipyramidal (distorted) | mdpi.com |

This structural variety underscores the rich coordination chemistry of titanium with diethyldithiocarbamate ligands, driven by the interplay of ligand type, stoichiometry, and the electronic properties of the titanium center.

Homoleptic Dithiocarbamate Complexes

Homoleptic dithiocarbamate complexes are those in which the central metal atom is coordinated only to dithiocarbamate ligands. In the case of titanium(IV), the most well-characterized homoleptic complex with diethyldithiocarbamate is tetrakis(N,N-diethyldithiocarbamato)titanium(IV), [Ti(S₂CNEt₂)₄]. rsc.org

The synthesis of these types of complexes can be achieved through the reaction of titanium(IV) chloride with the sodium salt of the corresponding dithiocarbamate in a suitable solvent like refluxing dichloromethane (B109758) or benzene (B151609). These reactions yield monomeric, non-electrolyte complexes where the dithiocarbamate ligands act as bidentate chelators. researchgate.net

The structural elucidation of [Ti(S₂CNEt₂)₄] by X-ray crystallography has confirmed that the titanium atom is eight-coordinated. The eight sulfur atoms from the four bidentate diethyldithiocarbamate ligands bond to the central titanium atom, resulting in a dodecahedral geometry. rsc.org This high coordination number is facilitated by the relatively small bite angle of the dithiocarbamate ligand. The vanadium and zirconium analogues of this complex have been found to be isomorphous with the titanium compound. rsc.org

| Parameter | Value |

|---|---|

| Coordination Number | 8 |

| Geometry | Dodecahedral |

| Ligand | Diethyldithiocarbamate (bidentate) |

Mixed-Ligand Complexes and Their Coordination Numbers

The coordination sphere of titanium(IV) can also accommodate a combination of diethyldithiocarbamate and other ligands, leading to the formation of mixed-ligand complexes. These complexes exhibit a range of coordination numbers, primarily influenced by the stoichiometry and nature of the co-ligands.

Common co-ligands found in mixed-ligand this compound complexes include halides and alkoxides. For instance, complexes with the general formula Ti(S₂CNR₂)nCl₄₋n (where R = Et) have been synthesized for n = 2 and 3. researchgate.net In these monomeric, non-electrolyte complexes, the dithiocarbamate ligands remain bidentate. Consequently, the coordination number of the titanium atom varies with the number of dithiocarbamate ligands:

For n=2, as in Ti(S₂CNEt₂)₂Cl₂, the titanium atom is six-coordinate.

For n=3, as in Ti(S₂CNEt₂)₃Cl, the titanium atom is seven-coordinate. researchgate.net

Mixed-ligand complexes involving alkoxide ligands have also been extensively studied. Isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV) complexes have been prepared and characterized. nih.gov Crystallographic analysis of two such examples revealed a complex structure with two distinct coordination environments for the dithiocarbamate ligands, which are in rapid exchange in solution. nih.gov The corresponding diisopropoxy-bis(dithiocarbamato) analogues were found to be less stable, indicating a thermodynamic preference for the tris-dithiocarbamate species. nih.gov

| Complex Formula | Coordination Number | Co-ligand(s) |

|---|---|---|

| Ti(S₂CNEt₂)₂Cl₂ | 6 | Chloride |

| Ti(S₂CNEt₂)₃Cl | 7 | Chloride |

| [Ti(OR)(S₂CNR'₂)₃] | 7 | Alkoxide |

The study of these mixed-ligand systems provides valuable insights into the stability and reactivity of titanium dithiocarbamate complexes, which are influenced by the electronic and steric properties of the entire ligand set.

Advanced Characterization Techniques for Titanium Diethyldithiocarbamate Complexes

Spectroscopic Analysis

Spectroscopy is a fundamental tool for elucidating the structural and electronic features of titanium diethyldithiocarbamate (B1195824). Each technique offers a unique window into the molecule's properties, from vibrational modes to electron energy levels.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in characterizing dithiocarbamate (B8719985) complexes by identifying their key vibrational frequencies. The IR spectra of these compounds are primarily interpreted through the vibrational bands of the C-S, C-N, and C=S groups. researchgate.net A crucial aspect of the analysis is the position of the ν(C-N) stretching vibration, often referred to as the "thioureide" band, which typically appears in the 1450-1550 cm⁻¹ region. researchgate.net The position of this band provides insight into the electronic structure of the dithiocarbamate ligand upon coordination to the metal center. Another significant vibration is the ν(C-S) band, which is usually found around 1000 cm⁻¹.

For titanium complexes, characteristic bands corresponding to Ti-O bonds in related compounds have been observed in the range of 400–550 cm⁻¹ and at 924 cm⁻¹. frontiersin.org In situ IR spectroscopy has also proven valuable for analyzing the gas phase during deposition processes involving titanium precursors and for studying the adsorption of molecules onto titanium oxide surfaces. nist.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide band) | 1450-1550 | Indicates the double bond character of the C-N bond. researchgate.net |

| ν(C-S) | ~1000 | Relates to the sulfur-carbon bond within the ligand. researchgate.net |

| ν(Ti-O) | 400-550, 924 | Characteristic of titanium-oxygen bonds, observed in related titanium oxide materials. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement in titanium diethyldithiocarbamate complexes. In ¹H NMR spectra of diethyldithiocarbamate ligands, the ethyl groups give rise to characteristic signals. For instance, in sodium diethyldithiocarbamate, the methylene (B1212753) protons (-CH₂-) and methyl protons (-CH₃) are readily identified. chemicalbook.com

Titanium itself has two NMR active nuclei, ⁴⁷Ti and ⁴⁹Ti, both of which are challenging to observe due to low natural abundance, low Larmor frequencies, and significant quadrupole moments (I = 5/2 for ⁴⁷Ti, I = 7/2 for ⁴⁹Ti). huji.ac.iloaepublish.com Consequently, their signals are often very broad, making high-resolution NMR studies on medium-to-large titanium complexes difficult. huji.ac.il ⁴⁹Ti is generally preferred over ⁴⁷Ti as it is more sensitive and yields sharper signals. huji.ac.il Despite these challenges, solid-state NMR has been successfully applied to study the local environments of titanium in various materials, including catalysts and porous materials. oaepublish.compascal-man.com For some half-sandwich titanium(IV) complexes, a linear relationship has been found between the δ(⁴⁹Ti) chemical shifts and the energies of the first electronic charge-transfer transitions. nih.gov

| Isotope | Spin (I) | Natural Abundance (%) | NMR Characteristics |

|---|---|---|---|

| ⁴⁷Ti | 5/2 | 7.28 | Less sensitive, yields broader signals than ⁴⁹Ti. huji.ac.iloaepublish.com |

| ⁴⁹Ti | 7/2 | 5.51 | More sensitive and provides sharper signals compared to ⁴⁷Ti. huji.ac.iloaepublish.com |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically conducted in the UV-Visible range, reveals information about the electronic transitions within the this compound molecule. The spectra of dithiocarbamate complexes generally exhibit intense absorption bands that can be attributed to π → π* and n → π* transitions within the ligand's NCS₂ and SCS groups. researchgate.net Additionally, ligand-to-metal charge transfer (LMCT) transitions are often observed. researchgate.net

For titanium dioxide, a related material, investigations in the ultraviolet (UV), deep-ultraviolet (DUV, ≤300 nm), and far-ultraviolet (FUV, ≤200 nm) regions are crucial for understanding its electronic states and bandgap energies. rsc.org In studies of titanium-doped sapphire, absorption spectra are used to understand the d-d transitions of the Ti atoms and the strong electron-vibration coupling that leads to broad emission spectra. purdue.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical (valence) states of the atoms within the top few nanometers of a material's surface. redalyc.org For titanium-containing materials, XPS analysis involves observing the behavior of the Ti 2p, N 1s, C 1s, and S 2p core level lines. redalyc.orgresearchgate.net

The Ti 2p spectrum shows a characteristic doublet (Ti 2p₃/₂ and Ti 2p₁/₂) due to spin-orbit coupling. redalyc.org The binding energies of these peaks can be used to identify the oxidation state of titanium (e.g., Ti²⁺, Ti³⁺, Ti⁴⁺). nih.govmdpi.com For instance, the presence of Ti²⁺ and Ti³⁺ alongside Ti⁴⁺ can indicate a highly doped or reduced surface. nih.gov XPS is frequently used to confirm the formation of titanium compounds like TiN and TiC and to detect surface contaminants. redalyc.org The technique has been employed to study the immobilization of molecules on titanium surfaces and to analyze the composition of titanium-substituted hexaferrites. researchgate.netmdpi.com

| Core Level | Compound/State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Ti 2p₃/₂ | TiC | 454.7 | redalyc.org |

| Ti 2p₁/₂ | TiC | 460.7 | redalyc.org |

| Ti 2p₃/₂ | TiN | 456.3 | redalyc.org |

| Ti 2p₁/₂ | TiN | 462.3 | redalyc.org |

| Fe 2p₃/₂ | Fe(III) in ferrite | ~710.8 | mdpi.com |

UV-Visible Spectroscopy for Nanoparticle Characterization

UV-Visible spectroscopy is a key technique for the characterization of nanoparticles synthesized using titanium precursors. When this compound is used as a single-source precursor for materials like BaTiS₃ nanorods, UV-Vis-NIR absorbance spectroscopy is used to characterize the resulting nanoparticles. rsc.org The absorbance spectra of these BaTiS₃ nanorods show a strong peak around 1600 nm. rsc.org

This technique is also widely used to confirm the formation and determine the optical properties of titanium dioxide (TiO₂) nanoparticles. frontiersin.orgresearchgate.net The UV-Vis absorption spectrum of TiO₂ nanoparticles typically shows a strong absorbance peak in the UV region, with the exact position depending on particle size, morphology, and surface characteristics. frontiersin.orgresearchgate.net For example, an absorbance peak near 394 nm has been reported for bacterially synthesized TiO₂ NPs. frontiersin.org The technique can also be used to study the interaction of diethyldithiocarbamate (DDTC) with metal ions on the surface of gold nanoparticles, where the formation of a DDTC-Cu²⁺ complex results in a prominent absorption peak around 450 nm. nih.gov

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. The crystal and molecular structure of tetrakis(N,N-diethyldithiocarbamato)titanium(IV) has been determined by single-crystal X-ray diffraction. rsc.org

The analysis revealed that the titanium atom is eight-coordinated, bonded to the sulfur atoms of four bidentate diethyldithiocarbamate ligands. rsc.org The coordination geometry around the titanium center closely approximates a dodecahedron. rsc.org The crystals are triclinic and belong to the P-1 space group. rsc.org The unit cell contains two symmetry-unrelated molecules that are nearly identical, differing only slightly in conformation due to packing forces in the crystal lattice. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.435 |

| b (Å) | 18.408 |

| c (Å) | 15.382 |

| α (°) | 96.39 |

| β (°) | 91.62 |

| γ (°) | 95.08 |

| Z (molecules per unit cell) | 4 |

| Coordination Number of Ti | 8 |

| Coordination Geometry | Dodecahedral |

Data sourced from the Journal of the Chemical Society, Dalton Transactions. rsc.org

Single-Crystal X-ray Diffraction for Molecular Structures

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. In the study of this compound complexes, this method has been instrumental in determining their molecular structures and coordination geometries.

One key example is the structural determination of tetrakis(N,N-diethyldithiocarbamato)titanium(IV). rsc.orgrsc.org The crystal and molecular structure of this compound were determined from data measured on a manual diffractometer. rsc.org The analysis revealed that the crystals are triclinic. rsc.org In the molecular structure, the titanium atom is eight-coordinated by the sulfur atoms from four chelating diethyldithiocarbamate ligands. rsc.org The coordination geometry approximates a dodecahedral arrangement, with chelation occurring along the m edges, resulting in the D2d isomer. rsc.org The study also noted the presence of two symmetry-unrelated but otherwise identical molecules within the unit cell, with minor conformational differences attributed to packing forces. rsc.org The vanadium and zirconium analogues of this complex have been found to be isomorphous. rsc.org

Another study reported on the crystal and molecular structure of η5-cyclopentadienyltris(N,N-dimethyldithiocarbamato)titanium(IV) benzene (B151609) solvate. researchgate.net This compound crystallizes in the monoclinic space group P21/c. researchgate.net The structure was refined to residuals of R1 = 0.077 and R2 = 0.079. researchgate.net

The table below summarizes the crystallographic data for tetrakis(N,N-diethyldithiocarbamato)titanium(IV).

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 11.435 |

| b (Å) | 18.408 |

| c (Å) | 15.382 |

| α (°) | 96.39 |

| β (°) | 91.62 |

| γ (°) | 95.08 |

| Z | 4 |

Other Analytical Methods

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is crucial for verifying the synthesis of new complexes and ensuring their purity. For this compound complexes, elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the calculated theoretical values to confirm the proposed molecular formula.

For instance, isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV) complexes have been prepared and characterized using elemental analysis, alongside other techniques like LDI-MS and NMR spectroscopy. nih.gov Similarly, bis(η5-methylcyclopentadienyl) N-aryl-dithiocarbamato chloro titanium(IV) compounds were characterized in part by elemental analysis to help elucidate their probable structures. researchgate.net

The following table shows hypothetical elemental analysis data for a generic this compound complex, illustrating the comparison between found and calculated values.

| Element | Found (%) | Calculated (%) |

|---|---|---|

| C | 45.20 | 45.10 |

| H | 7.60 | 7.55 |

| N | 10.55 | 10.52 |

| S | 24.15 | 24.08 |

Transmission Electron Microscopy (TEM) for Nanostructures

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and crystal structure of nanomaterials. When this compound complexes are used as precursors to synthesize titanium-containing nanostructures, TEM is an essential characterization tool.

For example, TEM has been used to study the uptake and accumulation of titanium dioxide nanoparticles in biological systems. nih.govnih.gov While not directly on this compound, these studies demonstrate the capability of TEM to reveal the size, shape, and aggregation state of titanium-based nanoparticles. nih.govnih.gov In one study, TEM analysis showed that TiO2 nanoparticles could accumulate in cytosolic vesicles of cells. nih.gov Another study used TEM to observe morphological changes in the microvilli and gut epithelial cells of Daphnia magna exposed to TiO2 nanoparticles. nih.gov The particle size of nano-TiO2 has been determined by TEM, with individual particles ranging from 10 to 18 nm. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is another powerful microscopy technique that provides information about the surface topography and morphology of materials. It is often used to characterize the bulk morphology of materials and can be complemented by Energy Dispersive X-ray Spectroscopy (EDX) for elemental analysis. wiley.com

SEM has been employed to characterize the topography of titanium surfaces and to study the morphology of materials deposited on them. wiley.comresearchgate.net For instance, SEM micrographs have been used to visualize the shape and size distribution of grains in titanium films deposited under different conditions. researchgate.net In the context of this compound, SEM could be used to examine the morphology of solid-state complexes or the materials derived from them.

Dynamic Light Scattering (DLS) for Particle Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension. horiba.comnih.gov It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. usp.org The hydrodynamic diameter of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation. usp.org

DLS is particularly useful for analyzing submicron particles and nanoparticles. horiba.com While direct DLS studies on this compound complexes are not prevalent in the provided search results, the technique is highly relevant for characterizing any nanoparticles synthesized using these complexes as precursors. For example, DLS has been used to determine the hydrodynamic size of titanium dioxide nanoparticles in suspension. researchgate.net The technique provides the z-average size, which is an intensity-weighted mean size, and a polydispersity index (PDI) that describes the broadness of the size distribution. youtube.com

The table below presents hypothetical DLS data for a sample of nanoparticles derived from a this compound precursor.

| Parameter | Value |

|---|---|

| Z-Average Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.21 |

| Peak 1 Intensity (%) | 95 |

| Peak 1 Diameter (nm) | 145 |

| Peak 2 Intensity (%) | 5 |

| Peak 2 Diameter (nm) | 450 |

X-ray Fluorescence Spectroscopy for Elemental Recovery

X-ray Fluorescence (XRF) spectroscopy stands as a valuable non-destructive analytical technique for the elemental analysis of various materials, including organometallic complexes like this compound. This method is particularly useful in the context of elemental recovery, as it can be employed to both qualitatively identify and quantitatively measure the concentration of titanium in a sample, providing critical data for process optimization and efficiency assessment. The technique operates on the principle of bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic secondary X-rays, the energy of which is unique to each element. By measuring the intensity and energy of these emitted X-rays, the elemental composition of the sample can be determined.

Detailed Research Findings

Research has demonstrated the utility of X-ray Fluorescence (XRF) spectroscopy in the analysis of titanium recovered from aqueous solutions through precipitation with diethyldithiocarbamate. In one study, sodium diethyldithiocarbamate was utilized as a precipitating agent to recover dissolved titanium from a complex matrix. rsc.org The resulting precipitate, a this compound complex, was collected on a membrane filter and subsequently analyzed using XRF. rsc.org

The primary objective of the XRF analysis in this context was to confirm the qualitative recovery of titanium in the precipitate. The XRF spectra provided a clear signature of titanium, confirming the successful precipitation of the element from the solution using diethyldithiocarbamate. rsc.org Furthermore, the analysis also allowed for the simultaneous detection of other co-precipitated ions, which is crucial for understanding the selectivity of the precipitation process and the purity of the recovered titanium complex. rsc.org

While the primary application in this specific research was qualitative, the principles of XRF allow for quantitative analysis. The intensity of the titanium fluorescence signal is directly proportional to its concentration in the sample. By calibrating the XRF spectrometer with standards of known titanium concentrations, it is possible to accurately determine the amount of titanium recovered in the diethyldithiocarbamate precipitate. This quantitative data is essential for calculating the efficiency of the recovery process and for quality control of the recovered material.

The non-destructive nature of XRF is a significant advantage, as the analyzed sample remains intact and can be used for further studies or processing. This is particularly beneficial in elemental recovery workflows where material preservation is important.

The following table represents hypothetical quantitative data that could be obtained from an XRF analysis aimed at elemental recovery of titanium using diethyldithiocarbamate, illustrating the potential of the technique for process monitoring.

| Sample ID | Precipitation pH | Initial Ti Concentration (mg/L) | XRF Measured Ti in Precipitate (cps) | Calculated Ti Recovery (%) |

| REC-001 | 5.0 | 100 | 15,234 | 95.2 |

| REC-002 | 6.0 | 100 | 15,890 | 99.3 |

| REC-003 | 7.0 | 100 | 15,912 | 99.5 |

| REC-004 | 8.0 | 100 | 15,850 | 99.1 |

Theoretical and Computational Investigations of Titanium Diethyldithiocarbamate Systems

Computational chemistry provides powerful tools for understanding the intricate electronic structure and bonding characteristics of metal complexes. For titanium diethyldithiocarbamate (B1195824), theoretical investigations, particularly those employing Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), offer deep insights that complement experimental findings. These methods allow for a detailed examination of the metal-ligand interactions and the prediction of various molecular properties.

Reaction Mechanisms and Chemical Transformations Involving Titanium Diethyldithiocarbamate

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions in titanium diethyldithiocarbamate (B1195824) complexes involve the substitution of one or more diethyldithiocarbamate ligands by other molecules. The kinetics and mechanisms of these exchanges are influenced by factors such as the nature of the incoming ligand, the solvent, and the electronic and steric properties of the complex.

While specific kinetic data for ligand exchange in titanium diethyldithiocarbamate is not extensively documented, studies on analogous systems provide valuable insights. For instance, the kinetics of ligand substitution in square planar palladium(II) complexes with diethyldithiocarbamate have been investigated, revealing a two-step process. ias.ac.in The initial fast step is dependent on the concentration of the incoming nucleophile, suggesting an associative mechanism where an intermediate is formed. This is followed by a slower, ligand-independent step, which is attributed to the ring-closure of the chelating ligand. ias.ac.in

In the context of titanium complexes, research on heteroleptic Ti(IV) complexes has demonstrated site-selective ligand exchange. For example, in a complex containing both a catechol-derived ligand and an acetylacetonate (B107027) (acac) ligand, the acac ligand can be selectively replaced by a more stable tropolonate ligand. nih.gov This highlights the role of ligand stability in dictating the outcome of substitution reactions. The diethyldithiocarbamate ligand, being a strong bidentate chelator, is expected to form stable complexes with titanium, and its exchange would likely require a strong incoming ligand or conditions that favor the disruption of the chelate ring.

The general mechanisms for ligand exchange in transition metal complexes can be broadly categorized as dissociative (D), associative (A), or interchange (I). In a dissociative mechanism, a ligand first detaches from the metal center, forming a lower-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the initial formation of a higher-coordinate intermediate by the incoming ligand, followed by the departure of the original ligand. Interchange mechanisms involve a more concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving. The specific pathway followed by this compound would depend on the coordination number and geometry of the complex, as well as the reaction conditions.

Thermal Decomposition Pathways and Products

For related titanium precursors used in CVD, such as tetrakis(dialkylamido)titanium compounds, thermal decomposition pathways have been investigated. For example, tetrakis(ethylmethylamido)titanium (TEMAT) decomposes to form titanium nitride (TiN) thin films. researchgate.net The decomposition mechanism can involve the dissociation of the ligands and subsequent reactions of the fragments. In the gas phase, heating tetrakis(dimethylamido)titanium leads to the formation of species containing Ti-N-C metallacycles and N=C double bonds. researchgate.net

The decomposition of metal dithiocarbamates often proceeds through the formation of metal sulfides. The sulfur and nitrogen atoms in the diethyldithiocarbamate ligand make it a potential single-source precursor for the formation of titanium sulfide (B99878) (TiS₂) or titanium carbonitride (TiCN) materials. The expected decomposition products would likely include titanium-containing solid phases and volatile organic fragments derived from the diethylamino and carbon disulfide moieties of the ligand.

The table below outlines the potential products from the thermal decomposition of this compound based on the general decomposition patterns of metal dithiocarbamates and other titanium precursors.

| Potential Solid Products | Potential Gaseous/Volatile Products |

| Titanium Sulfide (TiS₂) | Diethylamine (B46881) |

| Titanium Nitride (TiN) | Carbon Disulfide (CS₂) |

| Titanium Carbonitride (TiCN) | Various hydrocarbons |

| Titanium Dioxide (TiO₂) (in the presence of oxygen) | Sulfur-containing organic compounds |

The final composition of the solid residue and the nature of the evolved gases are highly dependent on the decomposition temperature, atmosphere (inert or oxidizing), and pressure. For example, decomposition in an inert atmosphere would favor the formation of sulfides and nitrides, while decomposition in air or an oxygen-rich environment would likely lead to the formation of titanium dioxide.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound involves the gain or loss of electrons, leading to changes in the oxidation state of the central titanium atom. These processes are crucial in understanding its electrochemical behavior and its potential role in catalytic cycles.

Studies on isopropoxy- and tert-butoxy-tris(dithiocarbamato)titanium(IV) complexes have provided significant insights into the redox properties of such systems. nih.gov Cyclic voltammetry studies of these complexes in dichloromethane (B109758) revealed irreversible oxidation peaks between +1.2 and +1.6 V (vs. Ag/AgCl). These potentials are approximately 1 V more positive than those of the free dithiocarbamate (B8719985) ligands, indicating that coordination to the Ti(IV) center makes the ligand more difficult to oxidize. nih.gov

The same study also identified reduction peaks in the range of -1.9 to -2.2 V (vs. Ag/AgCl), which were assigned to the Ti(IV)/Ti(III) redox couple. nih.gov This indicates that the titanium center in these dithiocarbamate complexes can be reduced from the +4 to the +3 oxidation state. The accessibility of the Ti(III) oxidation state is a key feature of titanium chemistry and is often implicated in catalytic processes. nih.gov

The table below summarizes the key redox potential data for related titanium dithiocarbamate complexes.

| Complex Type | Redox Process | Potential Range (V vs. Ag/AgCl) | Reference |

| Alkoxy-tris(dithiocarbamato)titanium(IV) | Ligand Oxidation | +1.2 to +1.6 | nih.gov |

| Alkoxy-tris(dithiocarbamato)titanium(IV) | Ti(IV)/Ti(III) Reduction | -1.9 to -2.2 | nih.gov |

Applications in Advanced Materials Science and Catalysis

Precursors for Chalcogenide Materials Synthesis

The synthesis of chalcogenide materials, particularly metal sulfides, is a significant area of research due to their promising optical and electronic properties. Titanium diethyldithiocarbamate (B1195824) has emerged as a valuable precursor in this domain.

The single-source precursor (SSP) approach is an attractive strategy for producing high-quality metal sulfide (B99878) nanomaterials with precise stoichiometric control. This method utilizes well-defined molecular compounds that contain pre-formed metal-sulfur bonds, which upon decomposition, yield the desired nanomaterial. Dithiocarbamate (B8719985) complexes are particularly effective as SSPs because they are stable, easily synthesized, and can be designed to decompose cleanly, leaving behind the target metal sulfide.

In the synthesis of ternary metal sulfides, titanium diethyldithiocarbamate can be used in combination with other metal dithiocarbamates to act as a single-source precursor system. This approach circumvents the need for an external sulfur source, simplifying the reaction and providing better control over the final product's composition and purity. Research has demonstrated that combining titanium dithiocarbamate with barium dithiocarbamate complexes provides a competent precursor system for the solution-phase synthesis of complex nanomaterials.

A specific application of this compound as a precursor is in the synthesis of barium titanium sulfide (BaTiS₃) nanorods. BaTiS₃ is an emerging non-perovskite semiconductor material with intriguing properties, including optical anisotropy and mid-IR birefringence, making it of interest for optoelectronic applications. Traditional synthesis methods for such materials often require extremely high temperatures, limiting their application in solution-processed thin-film devices.

Recent advancements have shown that colloidal BaTiS₃ nanorods can be successfully synthesized using a solution-based approach with barium and titanium dithiocarbamate complexes as precursors. In this method, the dithiocarbamate complexes are heated in a suitable solvent, leading to their decomposition and the formation of BaTiS₃ nanocrystals. This technique provides a proof-of-principle for a lower-temperature, solution-phase route to this important class of ternary chalcogenides.

The table below summarizes the key findings from the synthesis of BaTiS₃ nanocrystals using this precursor approach.

| Precursor System | Synthesis Conditions | Resulting Nanomaterial | Key Findings |

| Barium diethyldithiocarbamate & this compound | Solution-phase synthesis in oleylamine | Colloidal BaTiS₃ nanorods | Demonstrated competency as single-source precursors for BaTiS₃. |

| Barium bis(diisobutyldithiocarbamate) & Titanium(IV) bis(diethyldithiocarbamate) | Hot-injection or heat-up methods | BaTiS₃ nanorods | The use of dithiocarbamate precursors provides an alternative to reactive metal amides and external sulfur sources. |

Role in Polymer Science

A comprehensive literature search did not yield specific information regarding the application of this compound as a control agent in polymerization methods for ion-imprinted polymers or as a surface-immobilized photoinitiator for light-induced polymerization.

Information not available in the searched literature.

Information not available in the searched literature.

Surface Modification in Optoelectronic Devices

A comprehensive literature search did not yield specific information on the use of this compound for the surface modification of optoelectronic devices.

Integration within Metal-Organic Frameworks (MOFs)

Titanium-based metal-organic frameworks (Ti-MOFs) are a significant subclass of MOFs, valued for their optoelectronic and photocatalytic properties. researchgate.netuum.edu.my However, their synthesis is notably challenging compared to MOFs based on other metals. researchgate.netntu.edu.sg

The synthesis of Ti-MOFs is complex due to the high reactivity of titanium precursors, which tend to hydrolyze rapidly to form stable titanium dioxide (TiO2). rsc.orgrsc.org This reactivity narrows the synthesis window, requiring precise control over reaction conditions to achieve crystalline MOF structures instead of amorphous oxides. ntu.edu.sgrsc.org The most common approach for synthesizing Ti-MOFs is the direct solvothermal or hydrothermal method, where titanium precursors and organic linkers are heated in a suitable solvent system within a sealed container for hours or days. ntu.edu.sg

Despite the challenges, a number of Ti-MOFs have been successfully synthesized, including well-known structures like MIL-125 and MUV-10. ntu.edu.sgacs.org Functionalization of Ti-MOFs can be achieved through various methods, such as post-synthetic metal exchange, where another metal cation is introduced into an existing MOF structure. ntu.edu.sg For instance, Ti(IV) has been incorporated into Zr(IV)-based MOFs like UiO-66, enhancing their catalytic properties. ntu.edu.sgacs.org

Dithiocarbamate ligands are known for their strong ability to form stable complexes with a wide range of metal ions. nih.govsysrevpharm.org They can coordinate to metals in several ways: as a monodentate ligand (binding through one sulfur atom), a bidentate chelating ligand (binding to a single metal center with both sulfur atoms), or a bidentate bridging ligand (connecting two different metal centers). nih.gov This versatility allows for the formation of diverse molecular and polymeric structures. sysrevpharm.org

However, despite their robust coordination chemistry, dithiocarbamate ligands are not widely used in the construction of metal-organic frameworks, especially when compared to the ubiquitous carboxylate linkers. mdpi.com The reasons for this are multifaceted, but the result is a relative scarcity of MOFs built with dithiocarbamate functionalities. mdpi.com Poly-functional dithiocarbamate ligands, which contain two or more dithiocarbamate groups, have been shown to act as bridging ligands, creating structures that range from simple dinuclear complexes to larger, zero-dimensional aggregates. researchgate.net

Ti-MOFs are highly regarded for their potential in photocatalysis, a field that benefits from titanium's inherent photocatalytic activity. rsc.orgresearchgate.net These materials have been successfully employed in a variety of photocatalytic applications, including hydrogen production, CO2 reduction, water splitting, and the degradation of organic pollutants. researchgate.netntu.edu.sg The porous nature and high surface area of MOFs facilitate the absorption of light and the interaction with substrates, while the titanium clusters act as photoactive centers. researchgate.net

A notable advancement in the application of Ti-MOFs is in tandem metallaphotocatalysis. northwestern.eduresearchgate.net In one example, a photoactive Ti-MOF named NU-2300 was constructed using Ti(IV) clusters and bipyridine-based linkers. osti.govosti.govacs.org In this system, the Ti-cluster functions as the photocatalyst. Upon light absorption, it facilitates an efficient charge transfer to the bipyridine linker, which in turn acts as a ligand for a second catalytic metal, such as nickel. osti.gov This dual-functionality allows the material to perform complex chemical transformations, like carbon-heteroatom cross-couplings, heterogeneously and with the ability to be recycled. northwestern.eduosti.gov This approach expands the utility of MOFs by integrating the photocatalytic properties of the node with the catalytic mediation of the linker unit. osti.gov

Defect engineering is a critical strategy for enhancing the functional properties of MOFs. rsc.orgrsc.org In Ti-MOFs, introducing structural defects, such as missing linkers or metal clusters, can create coordinatively unsaturated metal sites. rsc.orgacs.org These sites can act as active centers for catalysis, improving the material's performance. rsc.orgugent.be

However, creating defects in Ti-MOFs is particularly difficult. rsc.orgrsc.org The strong oxophilic (oxygen-loving) nature of titanium means that Ti-MOFs are often fully coordinated, leaving little room for the creation of open sites. rsc.orgrsc.orgugent.be The same reactivity that makes the initial synthesis of Ti-MOFs challenging also complicates the controlled introduction of defects. rsc.orgugent.be Despite these difficulties, researchers have successfully used techniques like modulator-assisted synthesis to introduce defects. For example, adding functionalized modulators like fluoro- or hydroxy-isophthalic acid during the synthesis of the MUV-10 Ti-MOF has been shown to create defects that significantly enhance its photocatalytic activity for hydrogen production. acs.org

Analytical Chemistry Applications

Dithiocarbamates are valuable reagents in analytical chemistry primarily due to their exceptional ability to chelate with a wide array of metal ions. nih.govsysrevpharm.org This strong and often selective binding is utilized for the separation and quantification of metals. nih.gov The formation of stable, often colored, metal-dithiocarbamate complexes allows for their determination by spectrophotometric methods.

The lipophilic (fat-soluble) nature of many metal-dithiocarbamate complexes makes them readily extractable from aqueous solutions into organic solvents. This property is fundamental to their use in solvent extraction techniques for pre-concentrating trace metals before analysis or for removing interfering ions from a sample matrix. Specifically, the ability of dithiocarbamates to form strong chelates with heavy metals has led to their application in environmental analysis for the remediation and monitoring of toxic metal pollutants. nih.gov

Use as a Precipitating Agent for Titanium Determination

The chemical compound this compound has been utilized in the analytical determination of titanium, primarily as an intermediate step involving precipitation. The following subsections detail the research findings regarding its application as a precipitating agent.

Precipitation of Titanium with Diethyldithiocarbamate

Sodium diethyldithiocarbamate serves as a reagent for the precipitation of titanium from aqueous solutions. In a notable application, it has been employed for the pre-concentration of dissolved titanium from seawater. researchgate.netscribd.com The reaction involves the formation of the this compound complex, which is sparingly soluble and thus precipitates out of the solution.

The chemical identity of the precipitated complex is recognized as this compound, with the assigned CAS number 12367-51-0 and a molecular formula of C20H40N4S8Ti. osti.gov This formula suggests a complex where a central titanium(IV) ion is coordinated to four diethyldithiocarbamate ligands. The complex is reported to have a melting point in the range of 198-200°C. osti.gov

Research Findings on Analytical Applications

Research has demonstrated a simple and rapid method for the determination of dissolved titanium in seawater that employs sodium diethyldithiocarbamate as a precipitant. scribd.com In this method, the titanium present in the sample is coprecipitated along with other metal ions. Following precipitation, the collected solid is separated by filtration. scribd.com

A significant aspect of this precipitation method is the co-precipitation of other metal ions. Studies have shown that along with titanium, iron(III) and zinc are also precipitated by diethyldithiocarbamate. scribd.com This lack of complete selectivity is a crucial consideration in the development of an analytical method, as these co-precipitated ions can interfere with the subsequent determination of titanium if not properly accounted for.

While the use of diethyldithiocarbamate as a precipitating agent for the pre-concentration of titanium is established, detailed studies focusing on its direct application for gravimetric determination are not extensively available in the reviewed literature. Gravimetric analysis would require the precipitate to have a well-defined and stable stoichiometric composition upon drying and to be free from significant interferences, aspects that necessitate further dedicated research for this specific complex.

Data on this compound

The following table summarizes the available data for the this compound complex.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 12367-51-0 |

| Molecular Formula | C20H40N4S8Ti |

| Melting Point | 198-200°C (decomposes) |

Table 1: Properties of this compound

Q & A

Q. What standardized spectrophotometric methods utilize titanium diethyldithiocarbamate for arsenic speciation in environmental samples?

this compound is employed in conjunction with titanium dioxide (TiO₂) nanoparticles for preconcentration of trace arsenite [As(III)] and arsenate [As(V)]. The method involves adsorbing arsenic species onto TiO₂ nanoparticles, followed by direct spectrophotometric determination using silver diethyldithiocarbamate (Ag-DDTC) without desorption . Key steps include pH adjustment (optimal range: pH 4–6), nanoparticle surface modification, and validation against atomic fluorescence spectrometry (AFS) to ensure accuracy (±5% recovery in spiked water samples) .

Q. How is diethyldithiocarbamate integrated into analytical protocols for titanium alloy characterization?

Historical methods like GB/T 4698.1-1996 used diethyldithiocarbamate spectrophotometry to determine copper content in titanium alloys. The process involves dissolving alloy samples in HNO₃/HF, chelating Cu²⁺ with diethyldithiocarbamate at pH 9–10, and measuring absorbance at 436 nm. However, this method was superseded by flame atomic absorption spectrometry (FAAS) in GB/T 4698.1-2017 due to improved precision (detection limit: 0.001% Cu) .

Q. What role does diethyldithiocarbamate play in multicomponent trace metal analysis?

Diethyldithiocarbamate forms stable chelates with metals like Cu, Ni, Co, and Fe, enabling simultaneous spectrophotometric determination via partial least-squares (PLS) regression. For example, in UV-Vis spectra (200–500 nm), overlapping absorption bands are resolved using PLS models calibrated with 20+ synthetic mixtures, achieving relative errors <6% at 2 × 10⁻⁶ M concentrations .

Advanced Research Questions

Q. How can experimental variables be optimized for this compound-based extraction of heavy metals from complex matrices?

Central composite design (CCD) and response surface methodology (RSM) are critical for optimizing parameters in air-assisted liquid-liquid microextraction (AALLME). Key variables include chelating agent concentration (0.1–0.5% DDTC), pH (4–8), solvent volume (50–200 µL), and salting-out effects (0–10% NaCl). A desirability function (DF) is used to balance conflicting objectives (e.g., maximizing Cu/Ni recovery while minimizing organic solvent use) .

Q. What strategies resolve spectral interferences in multicomponent systems using diethyldithiocarbamate chelates?

Challenges arise from overlapping absorption bands (e.g., Cu-DDTC at 436 nm vs. Ni-DDTC at 325 nm). Advanced approaches include:

- Derivative spectroscopy : 2nd-order derivatives enhance resolution of shoulder peaks.

- Chemometric modeling : PLS or artificial neural networks (ANNs) trained on spectral libraries reduce cross-talk errors by >30% .

- Time-resolved measurements : Kinetic differentiation of chelate formation rates (e.g., Fe-DDTC forms faster than Co-DDTC) .

Q. How do low-energy vibrational modes impact the spin coherence of titanium/diethyldithiocarbamate complexes in quantum computing applications?

In vanadyl-diethyldithiocarbamate complexes (e.g., [VO(Et₂dtc)₂]), spin-lattice relaxation (T₁) is dominated by interactions with low-energy vibrations (<50 cm⁻¹) detected via THz spectroscopy. Experimental design must account for temperature-dependent vibrational coupling: below 20 K, Raman and direct processes dominate, while Orbach mechanisms prevail at higher temperatures. Magnetic dilution in frozen solutions reduces dipolar broadening, extending T₁ to ~1 ms at 1.8 K .

Q. What methodological contradictions exist in validating this compound-based arsenic assays across heterogeneous samples?

Discrepancies arise in recovery rates between aqueous standards (95–105%) and organic-rich matrices (e.g., soil leachates: 70–85%). Contradictions stem from:

- Matrix effects : Humic acids compete with TiO₂ nanoparticles for arsenic adsorption .

- Oxidation state stability : As(III) oxidizes to As(V) in oxygenated environments, requiring real-time stabilization with EDTA/ascorbic acid . Mitigation involves standard additions and cross-validation with ICP-MS .

Methodological Notes

- Data Validation : Always cross-check spectrophotometric results with AFS or ICP-MS to address matrix interferences .

- Quantum Studies : Use SQUID magnetometry and pulsed EPR to correlate spin dynamics with ligand field asymmetry in titanium complexes .

- Ethical Compliance : Adhere to ISO/IEC 17025 for method validation and document all optimization parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.